![molecular formula C11H8FNO2 B6413910 2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261934-64-8](/img/structure/B6413910.png)
2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% (2-FHP-4-HOP) is a synthetic organic compound that has been studied and used in a variety of scientific research applications. It is a highly stable compound that is soluble in both water and organic solvents. This makes it an ideal compound for use in laboratory experiments and research.
Mechanism of Action
2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of a wide range of substrates. The oxidation of 2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% by these enzymes results in the formation of 4-hydroxy-3-fluorobenzaldehyde, which is then further metabolized by other enzymes.
Biochemical and Physiological Effects
2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased metabolic activity. Additionally, it has been shown to inhibit the activity of monoamine oxidase, which can lead to increased levels of monoamines in the brain.
Advantages and Limitations for Lab Experiments
2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% is a highly stable compound that is soluble in both water and organic solvents, making it an ideal compound for use in laboratory experiments and research. Additionally, its ability to be metabolized by cytochrome P450 enzymes makes it a useful tool for studying the activity of these enzymes. However, due to its low solubility in water, it can be difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for research involving 2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95%. For example, further research could be conducted to explore its potential as an inhibitor of cytochrome P450 enzymes. Additionally, further research could be conducted to explore its potential as a fluorescent probe for the detection of amines and catecholamines. Other potential future directions could include exploring its potential as a substrate for the study of other enzymes, such as monoamine oxidase, and exploring its potential as a reagent for the synthesis of other organic compounds.
Synthesis Methods
2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the condensation of 4-hydroxyphenol with 3-fluoro-4-hydroxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction yields 2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% as the major product and 3-fluoro-4-hydroxybenzoic acid as the minor product. The second step involves the purification of the crude material by recrystallization from ethyl acetate.
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other organic compounds, such as 4-hydroxy-3-fluorobenzaldehyde. It has also been used as a fluorescent probe for the detection of amines and catecholamines. Additionally, it has been used as a substrate for the study of cytochrome P450 enzymes.
properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-5-7(1-2-11(9)15)10-6-8(14)3-4-13-10/h1-6,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEKYDZOXUTYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692488 |
Source
|
Record name | 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one | |
CAS RN |
1261934-64-8 |
Source
|
Record name | 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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